Ethyl difluoroacetate CAS number
Ethyl difluoroacetate CAS number
An In-depth Technical Guide to Ethyl Difluoroacetate (CAS No. 454-31-9)
Introduction
Ethyl difluoroacetate, identified by the CAS Number 454-31-9, is a pivotal fluorinated building block in modern organic synthesis.[1][2][3] As a colorless liquid with a characteristically fruity odor, its true significance lies in the unique chemical reactivity conferred by the two fluorine atoms adjacent to the carbonyl group.[2][4] This structural feature makes it an invaluable reagent for the precise introduction of the difluoromethyl moiety into a wide array of organic molecules.[5][6] Consequently, ethyl difluoroacetate has become a cornerstone in the development of advanced pharmaceuticals, next-generation agrochemicals, and high-performance materials, driving innovation across multiple scientific disciplines.[5][6][7] Its application in medicinal chemistry is particularly noteworthy, where the "fluorine effect" is leveraged to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[5] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, applications, and handling protocols.
Physicochemical Properties and Identification
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. Ethyl difluoroacetate is a flammable and corrosive liquid, necessitating careful handling.[2][8] Its key identifying characteristics and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 454-31-9[1][2][3][9] |
| Molecular Formula | C4H6F2O2[1][3][9] |
| Molecular Weight | 124.09 g/mol [1][3][9] |
| Appearance | Clear, colorless liquid[2][6][10][11] |
| Boiling Point | 99.2 °C (lit.)[1][9] |
| Density | 1.18 g/mL at 25 °C (lit.)[1][9] |
| Refractive Index (n20/D) | 1.347 (lit.)[9][12] |
| Flash Point | 25 °C[1] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether.[1][2][10] |
| InChI Key | GZKHDVAKKLTJPO-UHFFFAOYSA-N[1][3][9] |
| Canonical SMILES | CCOC(=O)C(F)F[2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of ethyl difluoroacetate.
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¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the methyl (CH₃) protons of the ethyl group and a quartet for the methylene (CH₂) protons. The single proton on the α-carbon (CHF₂) appears as a triplet due to coupling with the two adjacent fluorine atoms.[13]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the difluoromethyl carbon (with characteristic C-F coupling), and the two carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum prominently displays a strong absorption band for the C=O (carbonyl) stretching vibration, typically around 1710 cm⁻¹. Characteristic C-F stretching bands are also present.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data is available, showing the molecular ion peak and characteristic fragmentation patterns.[3][14]
Synthesis of Ethyl Difluoroacetate
The synthesis of ethyl difluoroacetate is of significant industrial interest, leading to the development of several viable production methods. These processes aim for high yield, purity, and environmental safety, while also considering economic viability through the generation of useful by-products.[15]
Common Synthetic Routes
Several methods for synthesizing ethyl difluoroacetate have been reported:
-
From 1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE): A robust method involves reacting ETFEE with an oxide of an element from Group 13 or 15 (such as boron trioxide or phosphorus pentoxide) in the presence of sulfuric acid, followed by the addition of an alcohol like ethanol.[15][16] This process is advantageous as it can produce valuable by-products like boron trifluoride (BF₃) or phosphoric acid.[15]
-
From Difluoroacetyl Fluoride: This route involves the direct reaction of difluoroacetyl fluoride with an alcohol.[16] Variations include carrying out the reaction in the presence of a base like sodium carbonate to neutralize the HF by-product.[16]
-
From Difluoroacetamide: Another approach involves the reaction of difluoroacetamide with an alcohol in the presence of a strong acid.[16]
The diagram below illustrates a generalized workflow for the synthesis from ETFEE.
Caption: Generalized workflow for the synthesis of Ethyl Difluoroacetate.
Experimental Protocol: Synthesis from ETFEE and Boron Trioxide
The following protocol is a representative example based on patented industrial processes.[15][16]
Materials:
-
1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE)
-
Boron Trioxide (B₂O₃)
-
Sulfuric Acid (98%)
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and gas outlet, charge sulfuric acid and boron trioxide.
-
Addition of ETFEE: Begin stirring and slowly add ETFEE to the suspension while maintaining the reaction temperature within a specified range. The reaction generates boron trifluoride (BF₃) gas, which can be captured.
-
Addition of Ethanol: After the addition of ETFEE is complete, slowly add ethanol to the reaction mixture.
-
Reaction Completion: Continue stirring the mixture until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC).
-
Work-up: The reaction mixture is then subjected to a work-up procedure, which may involve quenching, phase separation, and washing.
-
Purification: The crude ethyl difluoroacetate is purified by fractional distillation to yield the final product with high purity.[17]
Applications in Research and Development
Ethyl difluoroacetate's utility stems from its ability to serve as a synthon for the difluoromethyl (CHF₂) group, a bioisostere of a hydroxyl group or a thiol group, which can significantly modulate a molecule's properties.
Caption: Key application areas for Ethyl Difluoroacetate.
Pharmaceuticals
In drug discovery, the introduction of fluorine atoms can profoundly improve a compound's pharmacological profile.[5] Ethyl difluoroacetate is a key reagent in this context.
-
Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making molecules more resistant to metabolic degradation by cytochrome P450 enzymes, thus increasing their in vivo half-life.
-
Improved Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.[5]
-
Increased Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5] It is used in the synthesis of antiviral and anticancer agents, where these modified properties are highly desirable.[6]
Agrochemicals
Similar to pharmaceuticals, the fluorination of active ingredients in pesticides and herbicides can enhance their potency and selectivity.[5][7] Ethyl difluoroacetate serves as a versatile starting material for creating novel agrochemicals with improved efficacy and environmental profiles.[2]
Material Science
Ethyl difluoroacetate is a precursor for the synthesis of fluorinated polymers and specialty materials.[6] These materials often exhibit exceptional properties:
-
Thermal Stability: High resistance to heat.[6]
-
Chemical Resistance: Inertness to a wide range of chemicals.[6]
-
Low Surface Energy: Resulting in non-stick and water-repellent properties. These characteristics make them ideal for high-performance applications such as advanced coatings, lubricants, and electronics.[5][6]
Key Reactions and Mechanistic Insights
The reactivity of ethyl difluoroacetate is dominated by two main features: the acidity of the α-proton and the electrophilicity of the carbonyl carbon. This allows it to participate in a variety of important synthetic transformations.
Condensation Reactions
Ethyl difluoroacetate is a valuable substrate for Claisen condensation reactions. For instance, its reaction with ethyl acetate in the presence of a base catalyst yields ethyl difluoroacetoacetate, a key intermediate for more complex molecules.[18] This reaction underscores its utility in C-C bond formation.
Caption: General reactivity of Ethyl Difluoroacetate.
Nucleophilic Substitution
The ester group can undergo nucleophilic acyl substitution, allowing for the conversion of ethyl difluoroacetate into other derivatives such as amides or different esters.
The difluoroacetate scaffold is also seen in other important reagents like ethyl bromodifluoroacetate, which is used for difluoroalkylation reactions, further highlighting the versatility of this chemical motif in organic synthesis.[19]
Safety, Handling, and Storage
Ethyl difluoroacetate is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[3][8][11][20]
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor.[1][3][20] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][3][20] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[11][21] Use explosion-proof equipment and ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment:
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8][11] Do not breathe vapors or mist.[8][11][21] Keep away from heat, sparks, and open flames.[8][11] Use non-sparking tools and take precautionary measures against static discharge.[8][11][21]
Storage
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][8][11]
-
Keep containers tightly closed and store in an approved flammable liquid storage area.[8][11] Recommended storage temperatures are often between 2-8°C.[1]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[20]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a poison center or doctor.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11][20]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]
Market Landscape and Suppliers
The global market for ethyl difluoroacetate is expected to experience steady growth, driven by increasing demand from the pharmaceutical and agrochemical industries.[7] Technological advancements in its production are also contributing to this expansion.[7]
Several chemical suppliers offer ethyl difluoroacetate, with purities typically ranging from 97% to over 99.5%.[1][6][9] Key manufacturers and suppliers include companies like Gujarat Fluorochemicals Ltd., SRF Limited, and Sigma-Aldrich.[12] When procuring this reagent, it is crucial to obtain it from a reputable source that provides a certificate of analysis to ensure high purity, which is critical for achieving reliable and reproducible results in synthesis.[4]
Conclusion
Ethyl difluoroacetate (CAS No. 454-31-9) is more than just a chemical intermediate; it is a critical enabler of chemical innovation. Its unique structure allows for the strategic incorporation of difluoromethyl groups, providing a powerful tool for fine-tuning the properties of molecules in drug discovery, agrochemical research, and materials science. A thorough understanding of its chemical properties, synthetic routes, and reactivity, combined with strict adherence to safety protocols, is essential for harnessing its full potential. As research into fluorinated compounds continues to expand, the importance and utility of ethyl difluoroacetate in both academic and industrial settings are set to grow.
References
-
Mol-Instincts. Ethyl difluoroacetate 454-31-9 wiki. [Link]
-
National Center for Biotechnology Information. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem. [Link]
- Google Patents.
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovations with Fluorinated Molecules: The Role of Ethyl Difluoroacetate. [Link]
-
Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: ETHYL DIFLUOROACETATE. [Link]
- Googleapis. WO 2017/025985 A1.
-
Gujarat Fluorochemicals Limited. SAFETY DATA SHEET - Ethyl Difluoroacetate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Ethyl Difluoroacetate in Organic Synthesis. [Link]
-
LinkedIn. Ethyl Difluoroacetate Market Growth, And Opportunities (2023-2030). [Link]
-
National Institute of Standards and Technology. Acetic acid, difluoro-, ethyl ester - NIST WebBook. [Link]
-
Wiley Online Library. Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. [Link]
-
University of Birmingham. Spectra of ethyl acetate. [Link]
Sources
- 1. Ethyl difluoroacetate | 454-31-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl Difluoroacetate Market Growth, And Opportunities (2023-2030) [contrivedatuminsights.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 二氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. zhishangchemical.com [zhishangchemical.com]
- 11. gfl.co.in [gfl.co.in]
- 12. Ethyl Difluoroacetate manufacturers and suppliers in india [chemicalbook.com]
- 13. Ethyl difluoroacetate(454-31-9) 1H NMR [m.chemicalbook.com]
- 14. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]
- 15. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Ethyl difluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 18. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]
- 19. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 20. gfl.co.in [gfl.co.in]
- 21. synquestlabs.com [synquestlabs.com]
